methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Description
Methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5, a methyl ester at position 3, and a complex amide linkage at position 2. This compound’s molecular formula is C₂₂H₁₆N₂O₅S, with a calculated molecular weight of 420.44 g/mol.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-29-22(28)16-11-17(13-7-3-2-4-8-13)30-19(16)23-18(25)12-24-20(26)14-9-5-6-10-15(14)21(24)27/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMWPJAIRPCVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isoindole-1,3-dione moiety is susceptible to nucleophilic attack due to its electron-deficient aromatic system. Key reactions include:
Mechanistic Insight :
The electron-withdrawing ester group at the 3-position of the thiophene ring directs electrophilic substitution to the 4-position. Hydrolysis of the acetyl-amino bond proceeds via nucleophilic attack on the carbonyl carbon, facilitated by acidic or basic conditions.
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under basic conditions, enabling further derivatization:
Key Data :
-
Hydrolysis kinetics: Complete conversion to the carboxylic acid occurs within 4–6 hours under reflux with 6N NaOH .
-
The carboxylic acid product is a critical intermediate in synthesizing netarsudil, a Rho kinase inhibitor used in glaucoma treatment.
Amide Bond Cleavage and Rearrangement
The acetyl-amino linker is reactive under specific conditions:
| Reagent | Conditions | Outcome | Mechanism | Reference |
|---|---|---|---|---|
| Hydrazine | Ethanol, reflux | Formation of hydrazide derivatives | Nucleophilic acyl substitution | |
| LiAlH₄ | Dry THF, 0°C to RT | Reduction to amine-alcohol derivatives | Two-electron reduction |
Safety Note :
Reduction with LiAlH₄ requires strict anhydrous conditions to avoid explosive side reactions.
Cyclization Reactions
The compound’s structure allows intramolecular cyclization to form heterocyclic systems:
| Conditions | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Thermal (150°C, vacuum) | Isoindolo-thienopyrrolidone derivatives | None | 65–70% | |
| Acidic (H₂SO₄, 80°C) | Fused tetracyclic lactams | H⁺ | 55–60% |
Mechanism :
Intramolecular attack by the thiophene sulfur or amide nitrogen on the isoindole carbonyl group drives cyclization, forming rigid polycyclic frameworks.
Oxidation and Reduction Pathways
Selective oxidation/reduction of functional groups enables further diversification:
| Reaction | Reagent | Site Modified | Product | Reference |
|---|---|---|---|---|
| Thiophene oxidation | m-CPBA | Thiophene → sulfoxide | Sulfoxide derivative | |
| Ester reduction | LiAlH₄ | Ester → alcohol | Primary alcohol intermediate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a thiophene backbone, aromatic phenyl group, and isoindole dione-derived substituent. Below, it is compared to three analogs based on structural and functional similarities.
Table 1: Structural and Functional Comparison
Key Comparison Points
In contrast, 7a and 7b rely on amino and cyano groups for electronic modulation, favoring hydrogen bonding or dipole interactions . Metsulfuron-methyl, a sulfonylurea herbicide, utilizes a triazine ring for herbicidal activity, highlighting how heterocyclic diversity drives functional outcomes .
Synthetic Pathways The target compound likely employs amide coupling strategies, whereas 7a and 7b are synthesized via Gewald-like reactions using sulfur and cyano precursors under basic conditions . Metsulfuron-methyl relies on sulfonylation and urea formation .
7a and 7b, with amino-thiophene cores, are explored for antimicrobial activity . Metsulfuron-methyl’s triazine and sulfonylurea groups inhibit acetolactate synthase (ALS) in plants, a mechanism absent in the target compound due to structural dissimilarities .
Physicochemical Properties The phenyl and methyl ester groups in the target compound enhance lipophilicity (logP ~3.5), favoring membrane permeability. 7a and 7b, with polar amino/cyano groups, exhibit lower logP values (~1.8–2.2), increasing water solubility .
Research Implications and Gaps
Comparative studies with 7a and sulfonylureas highlight opportunities to explore isoindole dione-thiophene hybrids for dual-action agrochemicals or multitarget therapeutics. Further research should prioritize:
- Optimization of synthetic yields for the target compound.
- In vitro screening against enzyme targets (e.g., kinases, ALS).
- Computational modeling to predict binding interactions.
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate?
The Gewald reaction is a foundational method for synthesizing thiophene carboxylates. For example, 2-amino-thiophene derivatives can be prepared using ketones, sulfur, and cyanoacetates under basic conditions. Modifications involve refluxing with acetic acid and sodium acetate to form crystalline intermediates, as demonstrated in analogous thiophene syntheses . The isoindolyl acetyl moiety can be introduced via amide coupling using activated esters (e.g., HATU or EDC/HOBt). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields high-priority products .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Single-crystal X-ray diffraction is critical for determining molecular conformation and hydrogen bonding patterns (mean C–C deviation = 0.003 Å; R factor = 0.034) .
- ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions, with amide NH protons typically appearing at δ 10.5–11.2 ppm.
- FT-IR confirms carbonyl stretches (amide C=O: 1650–1680 cm⁻¹; ester C=O: 1700–1730 cm⁻¹).
- HRMS validates molecular weight (±2 ppm accuracy) .
Advanced: How can researchers resolve contradictions in spectroscopic data versus computational predictions?
Discrepancies between experimental NMR shifts and DFT predictions may arise from solvent effects or conformational flexibility. A systematic approach includes:
Re-optimizing computational models using implicit solvent models (e.g., PCM).
Conducting variable-temperature NMR to detect dynamic processes.
Comparing experimental X-ray bond lengths/angles with DFT-optimized geometries, as validated in pyrrole carboxylate studies .
Advanced: What environmental fate studies should be designed for ecological risk assessment?
Adopt the INCHEMBIOL framework :
Physical-chemical properties : Measure log Kow (shake-flask method) and hydrolysis rates at pH 4–2.
Biodegradation : Use OECD 301 (ready biodegradability) and 311 (anaerobic degradation) protocols.
Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀).
Soil sorption : Conduct batch experiments at varying pH levels to determine Koc.
Advanced: What strategies optimize crystallization for X-ray analysis?
- Use solvent diffusion with DMF/acetic acid (7:3 v/v) for slow crystal growth .
- For persistent oil formation, employ anti-solvent addition (e.g., diethyl ether) under controlled cooling (0.5°C/min).
- Seed with isostructural compounds (e.g., methyl thiophenecarboxylate derivatives) to induce nucleation .
Advanced: How can the reaction mechanism of the amide coupling step be elucidated?
- Kinetic profiling : Monitor reaction progress via in situ IR or ¹H NMR integration.
- Isotopic labeling : Use ¹⁵N-labeled amines to track amide bond formation.
- DFT calculations : Analyze transition states at the M06-2X/6-311++G(d,p) level to identify rate-limiting steps .
Basic: What chromatographic methods effectively separate this compound from by-products?
- HPLC : C18 column (250 × 4.6 mm, 5 μm), gradient elution (ACN/H₂O + 0.1% TFA, 30% → 70% ACN over 20 min), detection at 280 nm .
- TLC : Silica GF254 with ethyl acetate/hexane (1:1), Rf ≈ 0.3–0.4 .
Advanced: What computational approaches predict reactivity in nucleophilic substitutions?
- Fukui function analysis : Identify electrophilic centers using dual descriptor methods.
- NBO analysis : Quantify charge transfer during bond formation.
- Solvent modeling : Apply SMD continuum approach to simulate reaction environments. Benchmark against experimental kinetic data from analogous thiophene systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
